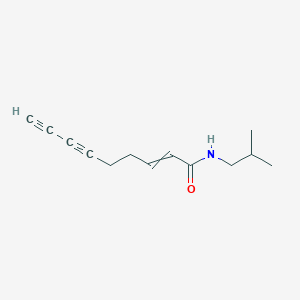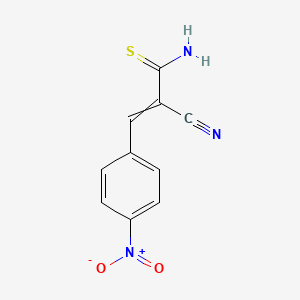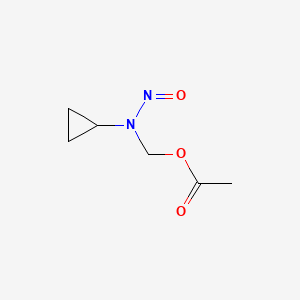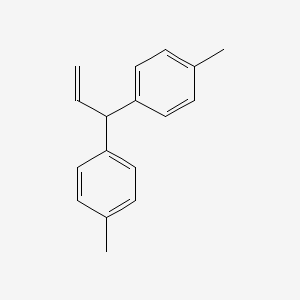
4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols These compounds are characterized by a cyclohexane ring substituted with a hydroxyl group and other functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol typically involves multi-step organic reactions. One possible route could be:
Formation of the Cyclohexane Ring: Starting with a suitable cyclohexane derivative, the butyl group can be introduced via alkylation reactions.
Introduction of the Dimethoxyphenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions, where the dimethoxyphenyl group is attached to the cyclohexane ring.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the functional groups.
Substitution: The butyl or dimethoxyphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Possible use in drug development due to its complex structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Butylcyclohexyl)-1-phenylcyclohexan-1-ol: Similar structure but lacks the dimethoxy groups.
4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
The presence of both butyl and dimethoxyphenyl groups in 4-(4-Butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol makes it unique, potentially offering distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
92413-46-2 |
|---|---|
Molekularformel |
C24H38O3 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
4-(4-butylcyclohexyl)-1-(3,4-dimethoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C24H38O3/c1-4-5-6-18-7-9-19(10-8-18)20-13-15-24(25,16-14-20)21-11-12-22(26-2)23(17-21)27-3/h11-12,17-20,25H,4-10,13-16H2,1-3H3 |
InChI-Schlüssel |
ZXANXNRJMVBVEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)(C3=CC(=C(C=C3)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)




![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)


![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-([1,1'-biphenyl]-2-yl)methanimine]](/img/structure/B14347034.png)


![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)

